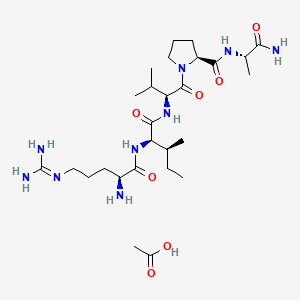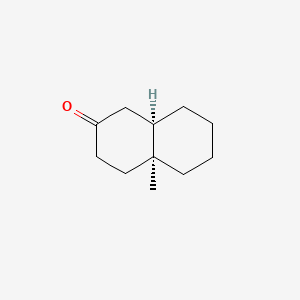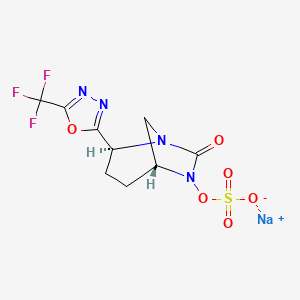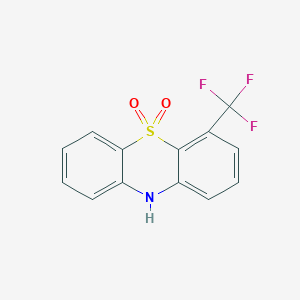
Dusquetide aceate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dusquetide aceate is a synthetic peptide known for its role as an innate immune defense regulator. It modulates the body’s immune response to both pathogen-associated molecular patterns and damage-associated molecular patterns by binding to the protein p62. This compound has shown significant potential in reducing inflammation and enhancing the clearance of bacterial infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dusquetide aceate is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product undergoes rigorous purification processes, including high-performance liquid chromatography, to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Dusquetide aceate primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS)
Major Products
The major product of the synthesis is this compound itself. During hydrolysis, the peptide bonds can be broken down into smaller peptide fragments or individual amino acids .
Applications De Recherche Scientifique
Dusquetide aceate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and peptide-based drug design.
Biology: Investigated for its role in modulating the innate immune response and its interaction with the protein p62.
Medicine: Explored for its potential in treating conditions like oral mucositis, a common side effect of chemotherapy and radiation therapy.
Industry: Utilized in the development of new therapeutic agents targeting the innate immune system.
Mécanisme D'action
Dusquetide aceate exerts its effects by binding to the ZZ domain of the protein p62. This binding modulates the p62-RIP1 complex, leading to increased phosphorylation of p38 and enhanced expression of CEBP/B. These molecular events result in the modulation of the innate immune response, reducing inflammation and promoting the clearance of bacterial infections. Notably, this compound does not activate autophagy .
Comparaison Avec Des Composés Similaires
Similar Compounds
SGX942: Another innate defense regulator with similar properties to dusquetide aceate.
Uniqueness
This compound is unique due to its specific interaction with the ZZ domain of p62, which distinguishes it from other innate defense regulators. Its ability to modulate the immune response without activating autophagy sets it apart from other compounds targeting the innate immune system .
Propriétés
Formule moléculaire |
C27H51N9O7 |
|---|---|
Poids moléculaire |
613.8 g/mol |
Nom IUPAC |
acetic acid;(2S)-1-[(2S)-2-[[(2R,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H47N9O5.C2H4O2/c1-6-14(4)19(33-21(36)16(26)9-7-11-30-25(28)29)23(38)32-18(13(2)3)24(39)34-12-8-10-17(34)22(37)31-15(5)20(27)35;1-2(3)4/h13-19H,6-12,26H2,1-5H3,(H2,27,35)(H,31,37)(H,32,38)(H,33,36)(H4,28,29,30);1H3,(H,3,4)/t14-,15-,16-,17-,18-,19+;/m0./s1 |
Clé InChI |
MHCOZKVWHCZMCC-SBSJNQFDSA-N |
SMILES isomérique |
CC[C@H](C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCN=C(N)N)N.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B14756958.png)






![2-[4-[[4-[3-Benzyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]methyl]phenyl]acetic acid](/img/structure/B14757009.png)



![[3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid](/img/structure/B14757038.png)
